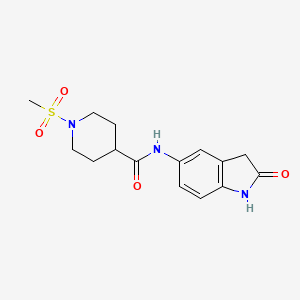

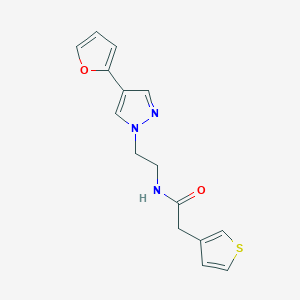

![molecular formula C12H8ClNO3S B2378302 4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid CAS No. 108204-33-7](/img/structure/B2378302.png)

4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid is a chemical compound. It is derived from thiophene-2-carboxylic acid, an organic compound with the formula SC4H3CO2H . The compound is related to 2-chlorothiophene, which has a molecular weight of 118.585 .

Synthesis Analysis

The synthesis of thiophene-2-carboxylic acid, a component of the compound, can be achieved by the oxidation of thiophene-2-carboxaldehyde . Thiophene oxidation and reduction chemistry is well-documented, with thiophene 1-oxides and thiophene 1,1-dioxides being key intermediates in the synthesis of various compounds .Chemical Reactions Analysis

Thiophenes undergo various chemical reactions, including oxidation to thiophene 1-oxides and thiophene 1,1-dioxides, and Diels–Alder reactions of these oxides . Thiophene also undergoes substitution reactions, including nucleophilic, electrophilic, and radical reactions .Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in its mild reaction conditions and functional group tolerance. Here’s how it works:

- Applications : Researchers have employed various boron reagents for SM coupling, including our compound. It enables the synthesis of diverse biaryl compounds, pharmaceutical intermediates, and functional materials .

Photodissociation Studies

The photodissociation dynamics of 2-Chlorothiophene have been investigated using resonance-enhanced multiphoton ionization (REMPI) techniques. Researchers study its behavior upon photoexcitation, shedding light on its electronic structure and reactivity. This knowledge contributes to understanding related chemical processes .

Thiophene Derivatives Synthesis

Our compound serves as a building block for synthesizing thiophene derivatives. For instance:

- [2 + 2+1] Cyclization : Researchers have disclosed a novel cyclization method involving our compound. By combining it with α-thiocyanato ketones under microwave irradiation, they obtain 2,3,5-trisubstituted thiophene derivatives. These derivatives find applications in materials science and drug discovery .

Safety and Hazards

The safety data sheet for 2-Thiophenecarbonyl chloride, a related compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective clothing and eye protection .

properties

IUPAC Name |

4-chloro-2-(thiophene-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3S/c13-7-3-4-8(12(16)17)9(6-7)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIWMDASNXKBEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

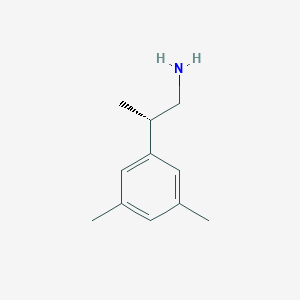

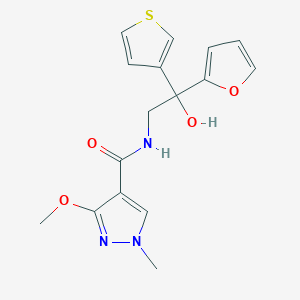

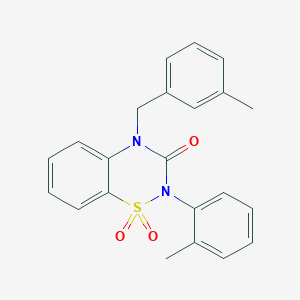

![3-(3-methoxyphenyl)-7-[4-(2-thienylcarbonyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2378225.png)

![2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2378226.png)

![3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid](/img/structure/B2378230.png)

![2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one](/img/structure/B2378231.png)

![Ethyl 2-[(4-hydroxyphenyl)carbonylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2378236.png)

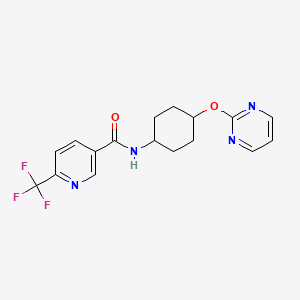

![N-([2,4'-bipyridin]-4-ylmethyl)-3-bromobenzamide](/img/structure/B2378239.png)

![N-(3-Propan-2-yloxypropyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2378240.png)